

Application Notes and Protocols: Recommended Experimental Controls for Nanopore-Based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nanpp*

Cat. No.: *B1234817*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanopore-based assays (**NAnPP**) offer powerful solutions for high-throughput, real-time analysis of nucleic acids and proteins, with significant applications in research and drug development. The reliability and reproducibility of **NAnPP** data are paramount for drawing accurate conclusions. Implementing a robust set of experimental controls is essential for monitoring assay performance, identifying potential sources of error, and ensuring the validity of the results.

These application notes provide detailed protocols and recommendations for the use of positive, negative, and internal controls in **NAnPP** workflows. Adherence to these guidelines will enable researchers to generate high-quality, reliable data for applications ranging from genomic sequencing to biomarker discovery.

The Importance of Controls in NAnPP

Experimental controls are indispensable for:

- Quality Control: Assessing the performance of reagents, instruments, and the overall experimental workflow.

- Troubleshooting: Pinpointing the source of suboptimal results or experimental failure.
- Data Interpretation: Providing a baseline for accurate data analysis and interpretation.
- Assay Validation: Ensuring the assay is performing as expected and is fit for its intended purpose.

A comprehensive control strategy should incorporate positive, negative, and internal controls at various stages of the **NAnPP** workflow, from sample preparation to data analysis.

Types of Experimental Controls

Positive Controls

Positive controls are well-characterized samples that are expected to yield a predictable, positive result. They are crucial for confirming that the experimental workflow, including library preparation and sequencing, is functioning correctly.

Examples:

- Oxford Nanopore Technologies (ONT) DNA Control Strand (DCS): A 3.6 kb DNA fragment of the Lambda phage genome used to verify the performance of DNA library preparation and sequencing.[\[1\]](#)
- Oxford Nanopore Technologies (ONT) RNA Control Strand (RCS): An in vitro transcribed RNA molecule from the yeast ENO2 gene, used to assess the performance of direct RNA sequencing workflows.[\[2\]](#)

Negative Controls

Negative controls are samples that are expected to yield a negative or null result. They are essential for detecting contamination introduced during the experimental process.

Examples:

- No-Template Control (NTC): A control reaction that includes all the components of the library preparation except for the input nucleic acid. Nuclease-free water is typically used as a

substitute. This control is critical for PCR-based nanopore workflows to detect contamination from reagents or the environment.[3][4]

- No-Input Library Preparation Control: A control where the entire library preparation process is performed without the addition of a sample. This helps to identify contamination from the library preparation kits themselves.

Internal/Spike-in Controls

Internal, or spike-in, controls are exogenous molecules of known sequence and concentration that are added to the experimental sample. They are valuable for monitoring the efficiency of the workflow, assessing the limit of detection, and for data normalization.

Examples:

- ERCC RNA Spike-In Mixes: A set of in vitro transcribed RNA molecules of varying lengths and concentrations, commonly used in RNA sequencing experiments to assess dynamic range, and lower limit of detection.
- Sequ-In Synthetic RNA Spike-Ins: Synthetic RNA controls that can be used to test quantification accuracy and the ability to detect differential expression.

Quantitative Data and Interpretation

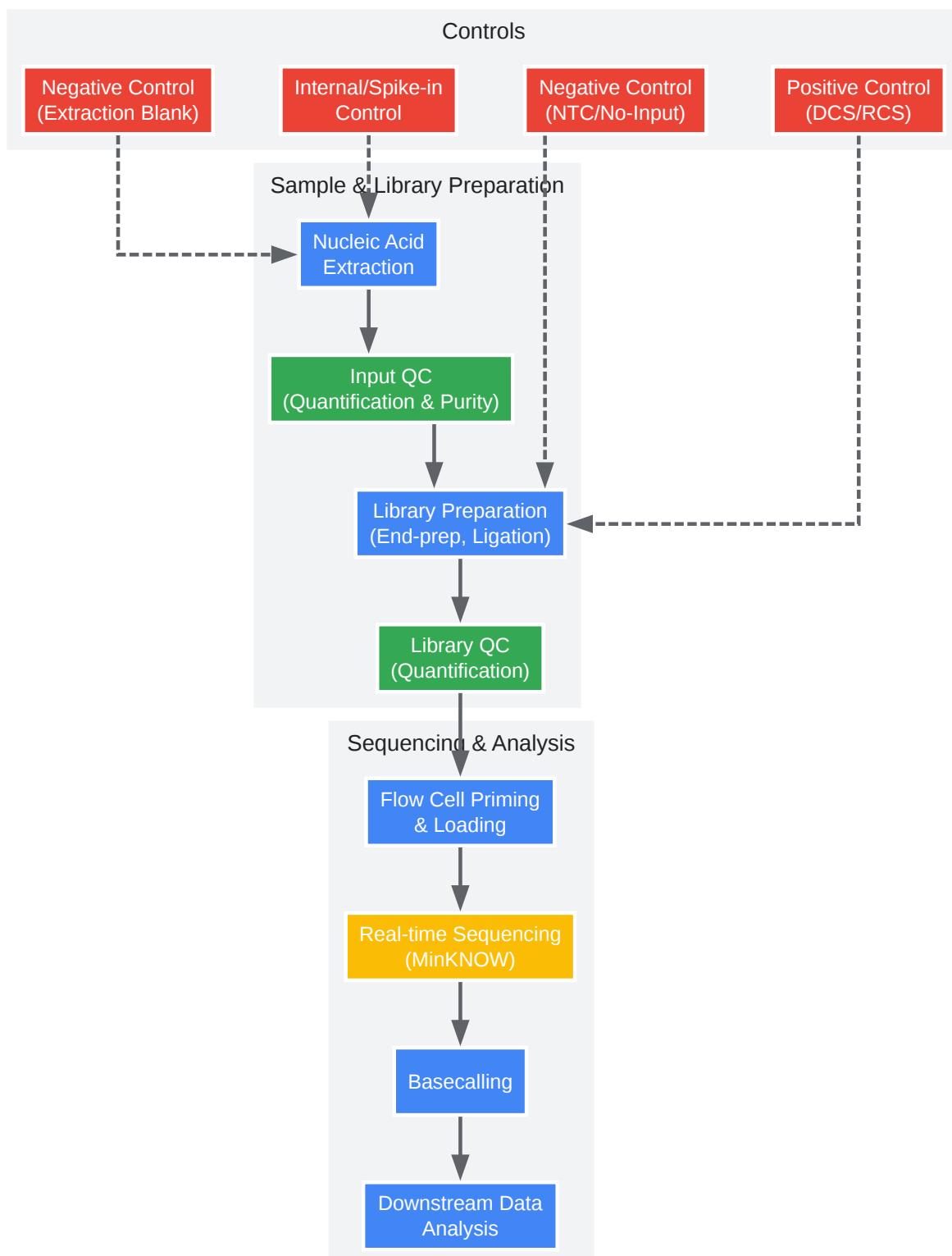
The following tables summarize the key performance metrics and expected outcomes for the recommended experimental controls.

Table 1: Positive Control Performance Metrics

Control Type	Key Metrics	Expected Outcome	Potential Issues if Outcome is Not Met
DNA Control Strand (DCS)	- Read Count- Read Identity (%) - Read Length (N50)	- Detectable number of reads mapping to the control sequence- High read identity (>95%) to the reference sequence- N50 close to the expected fragment size (e.g., ~3.6 kb)	- Low/No Reads: Problem with library preparation (ligation failure), sequencing run, or loading.- Low Identity: Issue with basecalling accuracy, sequencing chemistry, or flow cell health.- Low N50: Excessive fragmentation during library preparation.
RNA Control Strand (RCS)	- Read Count- Read Identity (%) - Full-length Reads (%)	- Sufficient reads mapping to the control sequence- High read identity (>90%) to the reference sequence- High percentage of full-length reads	- Low/No Reads: Inefficient reverse transcription or adapter ligation, RNA degradation.- Low Identity: Issue with basecalling, sequencing chemistry.- Low Percentage of Full-length Reads: RNA degradation, inefficient reverse transcription.

Table 2: Negative Control Performance Metrics

Control Type	Key Metrics	Expected Outcome	Potential Issues if Outcome is Not Met
No-Template Control (NTC)	- Read Count	- Zero or a negligible number of reads.	- Significant number of reads: Contamination of PCR reagents, primers, or general lab environment.
No-Input Library Prep Control	- Read Count	- Zero or a negligible number of reads.	- Significant number of reads: Contamination of library preparation reagents.


Table 3: Internal/Spike-in Control Performance Metrics

Control Type	Key Metrics	Expected Outcome	Potential Issues if Outcome is Not Met
ERCC/Sequ-In RNA Spike-Ins	- Read counts correlate with input concentrations- Limit of Detection	- A strong positive correlation between the log of the input concentration and the log of the read counts.- Detection of low-concentration spike-ins.	- Poor Correlation: Issues with library preparation efficiency, PCR bias, or quantification.- Failure to Detect Low-Concentration Spike-ins: Low sequencing depth, inefficient library preparation, or RNA degradation.

Experimental Workflows and Protocols

The following diagrams and protocols outline the integration of controls into a standard Nanopore-based assay workflow.

Generalized NAnPP Experimental Workflow with Controls

[Click to download full resolution via product page](#)

Caption: Integration of controls into the **NAnPP** workflow.

Protocol: DNA Sequencing with Positive and Negative Controls

This protocol describes a typical DNA sequencing workflow using the Oxford Nanopore Ligation Sequencing Kit with the inclusion of a positive (DCS) and a negative (NTC) control.

Materials:

- DNA sample(s)
- DNA Control Strand (DCS)
- Nuclease-free water
- Ligation Sequencing Kit (e.g., SQK-LSK114)
- NEBNext FFPE DNA Repair Mix
- NEBNext Ultra II End Repair/dA-Tailing Module
- NEBNext Quick Ligation Module
- Agencourt AMPure XP beads
- Freshly prepared 70% ethanol
- Elution Buffer
- Nanopore flow cell
- Sequencing device (e.g., MinION)

Procedure:

- Input DNA Quantification and QC:

- Quantify the input DNA for each sample using a fluorometric method (e.g., Qubit).
- Assess purity using a spectrophotometer (e.g., NanoDrop), aiming for a 260/280 ratio of ~1.8 and a 260/230 ratio of 2.0-2.2.[\[5\]](#)
- Control Setup:
 - Experimental Samples: Prepare your experimental DNA samples according to the kit protocol (typically 1 µg of DNA).
 - Positive Control (DCS): In a separate tube, use the recommended amount of DCS as the input DNA.
 - Negative Control (NTC): In another tube, substitute the input DNA with an equal volume of nuclease-free water.[\[4\]](#)
- Library Preparation (perform for all samples and controls in parallel):
 - DNA Repair and End-Prep:
 - Combine the input DNA (or water for NTC) with the FFPE DNA Repair Mix and End-Prep reaction buffer and enzyme mix.
 - Incubate as recommended by the protocol (e.g., 20°C for 5 minutes, 65°C for 5 minutes).
 - Adapter Ligation:
 - Add the sequencing adapters, Ligation Buffer, and Quick T4 DNA Ligase to the end-prepped DNA.
 - Incubate at room temperature for 10 minutes.
 - Clean-up:
 - Purify the adapter-ligated DNA using AMPure XP beads and wash with 70% ethanol.
 - Elute the library in Elution Buffer.

- Library Quantification:
 - Quantify the final library concentration for each sample and the positive control using a fluorometric method. The NTC should have no detectable library.
- Flow Cell Priming and Loading:
 - Prime the Nanopore flow cell according to the manufacturer's instructions.
 - Prepare the sequencing mix by combining the Sequencing Buffer, Loading Beads, and the appropriate amount of the prepared library.
 - Load the sequencing mix onto the flow cell.
- Sequencing and Data Analysis:
 - Start the sequencing run on the MinNOW software.
 - After the run, perform basecalling.
 - Analyze the data for the controls as described in Table 1 and Table 2.

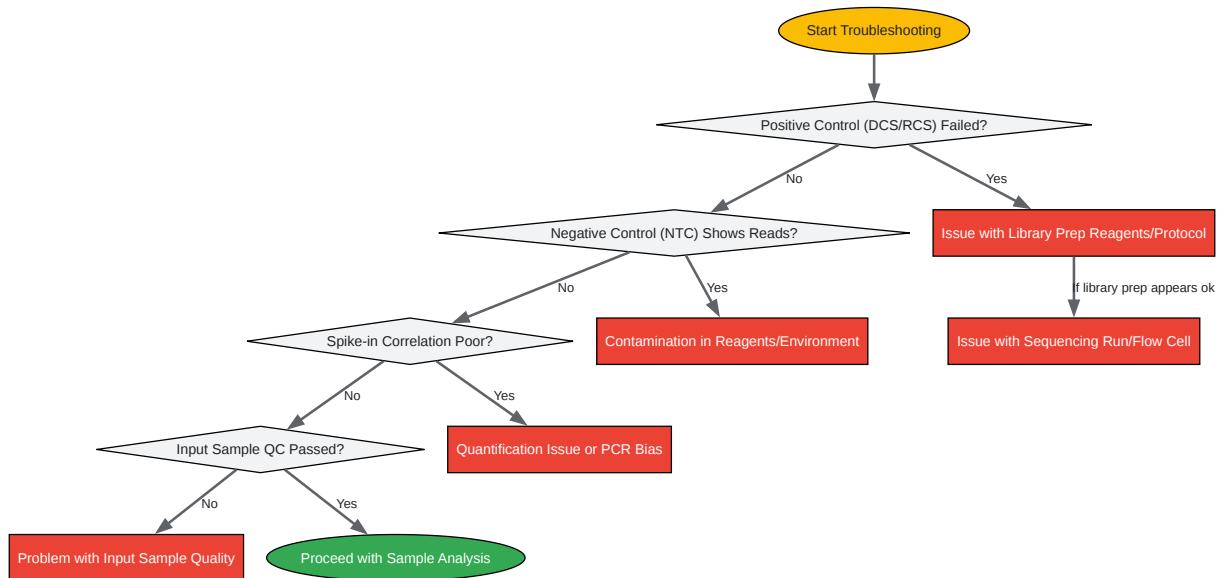
Protocol: Direct RNA Sequencing with Internal Spike-in Controls

This protocol outlines the use of ERCC RNA Spike-In controls in a direct RNA sequencing experiment.

Materials:

- Total RNA sample(s)
- ERCC RNA Spike-In Mix
- Direct RNA Sequencing Kit (e.g., SQK-RNA004)
- Poly(A) tailing reaction components (if required)

- Agencourt RNAClean XP beads or equivalent
- Nuclease-free water
- Nanopore flow cell
- Sequencing device


Procedure:

- Input RNA Quantification and QC:
 - Quantify the total RNA using a fluorometric method (e.g., Qubit RNA HS Assay).
 - Assess RNA integrity using a Bioanalyzer or similar instrument.
- Spike-in Addition:
 - Based on the amount of input RNA, add a predetermined amount of the ERCC RNA Spike-In Mix to each experimental sample. The amount to add will depend on the desired final percentage of spike-in reads.
- Library Preparation:
 - Poly(A) Tailing (if starting with non-polyadenylated RNA): Perform poly(A) tailing on the RNA/spike-in mixture.
 - Reverse Transcription and Adapter Ligation: Follow the Direct RNA Sequencing Kit protocol to perform reverse transcription and ligate the sequencing adapters.
 - Clean-up: Purify the final library using RNAClean XP beads.
- Flow Cell Priming, Loading, and Sequencing:
 - Proceed with flow cell priming, loading, and sequencing as described in the DNA sequencing protocol.
- Data Analysis:

- After basecalling, align the reads to a combined reference containing the organism's transcriptome and the ERCC spike-in sequences.
- Analyze the read counts for the ERCC transcripts to assess the correlation with their known input concentrations.

Troubleshooting Based on Control Outcomes

The outcome of the control experiments can provide valuable insights into troubleshooting a failed or suboptimal **NAnPP** experiment.

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting **NAnPP** experiments.

Conclusion

The systematic use of positive, negative, and internal controls is a cornerstone of robust and reliable Nanopore-based assays. By integrating these controls into the experimental workflow and carefully analyzing their outcomes, researchers can ensure the quality and validity of their data, leading to more accurate and impactful scientific conclusions. These application notes provide a framework for implementing a comprehensive control strategy, empowering researchers in academia and industry to harness the full potential of **NAnPP** technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. nanoporetech.com [nanoporetech.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. nanoporetech.com [nanoporetech.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Recommended Experimental Controls for Nanopore-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234817#recommended-experimental-controls-for-nanpp-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com